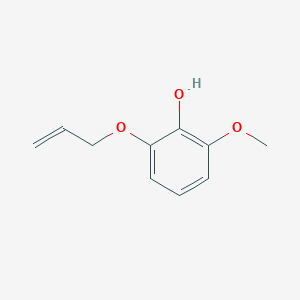

Phenol, 2-methoxy-6-(2-propen-1-yloxy)-

説明

特性

分子式 |

C10H12O3 |

|---|---|

分子量 |

180.2 g/mol |

IUPAC名 |

2-methoxy-6-prop-2-enoxyphenol |

InChI |

InChI=1S/C10H12O3/c1-3-7-13-9-6-4-5-8(12-2)10(9)11/h3-6,11H,1,7H2,2H3 |

InChIキー |

ODDKQEUQEHGJHH-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=CC=C1)OCC=C)O |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Phenol, 2 Methoxy 6 2 Propenyl and Analogues

Strategic Approaches in Aromatic Functionalization

Functionalization of the aromatic ring is a cornerstone for the synthesis of o-eugenol and its derivatives. Key strategies involve the introduction of an allyl group onto a phenolic substrate, such as guaiacol (B22219) (2-methoxyphenol).

Regioselective Allylation of Phenolic Substrates

The direct introduction of an allyl group onto a phenolic ring, known as allylation, is a primary method for synthesizing compounds like o-eugenol. The reaction often proceeds via two competing pathways: O-allylation to form an ether intermediate, followed by a thermal or acid-catalyzed Claisen rearrangement to the C-allylated product, or direct C-allylation. ugm.ac.idiitm.ac.in The regioselectivity of C-allylation—directing the allyl group to the ortho or para position relative to the hydroxyl group—is a critical challenge.

Research into the allylation of guaiacol using solid acid catalysts like zeolites has shown that reaction conditions significantly influence both conversion and selectivity. For instance, using HY zeolite as a catalyst for the allylation of guaiacol with allyl alcohol can produce a mixture of monoallyl guaiacol isomers, including eugenol (B1671780) (para-isomer) and o-eugenol (ortho-isomer). researchgate.netiitm.ac.in The reaction temperature and catalyst choice are crucial; higher temperatures can favor the Claisen rearrangement of the initially formed O-allylated product, allyl-2-methoxyphenyl ether, to yield the C-allylated phenols. iitm.ac.in However, higher temperatures may also lead to the formation of side products. researchgate.net

| Catalyst | Substrate | Allylating Agent | Temperature (°C) | Guaiacol Conversion (%) | Selectivity for Monoallyl Guaiacol (%) | Reference |

| HY Zeolite | Guaiacol | Allyl Alcohol | 140-200 | 46 | >85 | researchgate.netiitm.ac.in |

| H-beta Zeolite | Guaiacol | Allyl Alcohol | 140-200 | 28 | >85 | researchgate.net |

| H-mordenite | Guaiacol | Allyl Alcohol | 140-200 | 15 | >85 | researchgate.net |

| K-10 Clay | Guaiacol | Allyl Alcohol | 140-200 | N/A | 47 | researchgate.net |

Nucleophilic Aromatic Substitution Reactions on Halogenated Phenols

Nucleophilic aromatic substitution (NAS) offers a pathway for replacing a substituent, typically a halogen, on an aromatic ring with a nucleophile. libretexts.org The generally accepted mechanism is a two-step addition-elimination process, where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com For the reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com These groups stabilize the negative charge of the Meisenheimer intermediate. youtube.com

In the context of synthesizing o-eugenol analogues, this strategy would involve reacting a halogenated guaiacol derivative with an allyl nucleophile. However, the guaiacol ring system, which contains electron-donating hydroxyl and methoxy (B1213986) groups, is not inherently activated for NAS. Therefore, direct application of this method to simple halo-guaiacols is challenging and would likely require the introduction of suitable activating groups onto the aromatic ring.

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds. researchgate.netnih.gov Reactions such as the Suzuki, Heck, and Sonogashira couplings, predominantly catalyzed by palladium complexes, have become indispensable in modern organic synthesis due to their high efficiency and tolerance of a wide range of functional groups. researchgate.netmdpi.com

These methods can be applied to the synthesis of o-eugenol analogues. For example, a Suzuki coupling could theoretically be employed to couple an ortho-halogenated and protected guaiacol derivative with an allylboronic acid. Similarly, a Heck reaction could couple an ortho-haloguaiacol with allyl alcohol to form the desired C-C bond. mdpi.com While specific examples for the synthesis of o-eugenol using these methods are not prevalent in introductory literature, the principles have been demonstrated in the synthesis of various complex aryl-substituted guaiacol derivatives, highlighting the potential of this approach. mdpi.comnih.gov

Demethylation Strategies for Methoxy-Phenols to Yield Phenolic Products

The cleavage of aryl methyl ethers, known as demethylation, is a crucial transformation in the synthesis of phenolic compounds from readily available methoxy-phenol precursors. nih.gov In the context of o-eugenol and its analogues, demethylation can be used to convert them into corresponding catechol derivatives (containing two adjacent hydroxyl groups), which are valuable chemical building blocks. rsc.org For instance, the demethylation of eugenol yields hydroxychavicol. researchgate.net

Acid-Mediated Demethylation Utilizing Brønsted and Lewis Acids (e.g., HBr, BBr₃)

A common and effective method for demethylating aryl methyl ethers involves the use of strong acids. nih.gov

Boron tribromide (BBr₃) is a widely used Lewis acid for this purpose. It is considered a relatively mild and highly efficient reagent, typically used in chlorinated solvents like dichloromethane (B109758) (DCM) at temperatures ranging from cooling to ambient. nih.govcommonorganicchemistry.commdma.ch

Hydrobromic acid (HBr) is a strong Brønsted acid that can also cleave phenolic methyl ethers. However, this reaction often requires elevated temperatures, which can lead to lower functional group tolerance compared to the milder conditions used with BBr₃. commonorganicchemistry.comresearchgate.net

Other Lewis acids , such as aluminum chloride (AlCl₃) and aluminum iodide (AlI₃), have also been employed for the demethylation of eugenol and related compounds. rsc.orgresearchgate.net It is important to note that reaction conditions with these reagents can sometimes lead to side reactions. For example, the demethylation of eugenol with AlI₃ has been reported to cause hydrogenation of the allyl side chain. rsc.org

| Reagent | Type | Typical Conditions | Advantages | Disadvantages | Reference |

| BBr₃ | Lewis Acid | DCM, -78°C to RT | High efficiency, mild conditions | Sensitive to moisture | nih.govcommonorganicchemistry.commdma.ch |

| HBr | Brønsted Acid | High Temperature | Cost-effective | Harsh conditions, low functional group tolerance | commonorganicchemistry.comresearchgate.net |

| AlCl₃ | Lewis Acid | DCM, 0°C | Effective | Can require excess reagent, potential for side reactions | rsc.orgresearchgate.net |

Catalytic Demethylation Techniques

In the pursuit of greener and more sustainable chemical processes, catalytic demethylation has emerged as a promising alternative to the use of stoichiometric acid reagents. This approach is particularly relevant for the valorization of lignin (B12514952), a natural polymer rich in methoxy-phenol structures like guaiacol. researchgate.net One reported green and efficient method involves the use of mineral acids like HCl or H₂SO₄ as catalysts in high-temperature pressurized water, which yields the corresponding phenolic or catecholic products in high yield. researchgate.net While the field is still developing, catalytic O-demethylation (ODM) represents a key strategy for enhancing the phenolic hydroxyl content in lignin-derived molecules, thereby increasing their value for various applications. researchgate.net

Synthesis of Structurally Diverse o-Eugenol Analogues and Derivatives

The structural framework of o-eugenol, characterized by a phenol (B47542), a methoxy ether, and an allyl group on a benzene (B151609) ring, offers multiple sites for chemical modification. Advanced synthetic methodologies have been developed to selectively alter these functional groups, leading to a wide array of analogues and derivatives. These strategies primarily focus on two key areas: the introduction of new substituents onto the aromatic ring and the controlled modification of the propenyl side chain. Such modifications are instrumental in exploring the chemical space around the o-eugenol scaffold.

Introduction of Heteroatomic and Carbon-Based Substituents on the Aromatic Ring

The aromatic ring of o-eugenol is a prime target for substitution reactions to introduce diverse functionalities. These modifications can significantly alter the electronic and steric properties of the molecule. Methodologies have been established for incorporating both heteroatoms and new carbon-based structures, often leveraging the existing hydroxyl and methoxy groups to direct the regioselectivity of these reactions.

Research into the derivatization of the closely related isomer, eugenol, provides a blueprint for potential modifications to the o-eugenol ring. For instance, nitration of the aromatic ring has been reported, which introduces nitro groups, a common heteroatomic substituent. researchgate.net Furthermore, synthetic routes have been developed to construct complex heterocyclic systems fused to or substituted on the phenyl ring. The condensation of eugenol-derived chalcones with aryloxy acetyl hydrazide has been used to synthesize 1,3,5-trisubstituted pyrazolines. Similarly, novel isoxazolines have been prepared from 4-allyl-2-methoxyphenol derivatives.

The introduction of other heteroatoms like sulfur and nitrogen has also been explored. Green chemistry methods have been employed to create sulphur ether derivatives of eugenol. Additionally, Williamson ether synthesis has been utilized to link eugenol with quinoline (B57606) moieties, demonstrating the introduction of a complex, nitrogen-containing aromatic system. These established methods for eugenol highlight viable pathways for introducing a range of substituents onto the o-eugenol aromatic core.

Table 1: Methodologies for Introducing Substituents on the Aromatic Ring

| Substituent Type | Reaction Type | Key Reagents/Conditions | Potential Product Class |

|---|---|---|---|

| Nitro Group | Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄) | Nitro-o-eugenol derivatives |

| Pyrazoline Ring | Cyclocondensation | Chalcone intermediate, Aryloxy acetyl hydrazide | o-Eugenol-bearing pyrazolines |

| Isoxazoline Ring | Cycloaddition | Nitrile oxides with the allyl group | o-Eugenol-derived isoxazolines |

| Quinoline Moiety | Williamson Ether Synthesis | Alkyl bromide, 8-hydroxyquinaldine | o-Eugenol-quinoline ethers |

Controlled Modifications of the Propenyl Side Chain

The propenyl (or allyl) side chain of o-eugenol is a versatile handle for a variety of chemical transformations. Its double bond allows for numerous addition and modification reactions, leading to derivatives with altered polarity, shape, and functionality. d-nb.info

A primary modification involves reactions at the olefinic double bond. d-nb.info For instance, the allyl group can be isomerized to a propenyl group, converting o-eugenol into its o-isoeugenol counterpart, a transformation that repositions the double bond into conjugation with the aromatic ring. Another significant modification is the oxidative cleavage of the double bond, often achieved through ozonolysis, which can convert the allyl group into an aldehyde or a carboxylic acid, providing a gateway to further derivatization. scielo.br

The double bond can also be functionalized through addition reactions. This includes epoxidation to form an oxirane ring or dihydroxylation to produce a diol. Furthermore, the olefinic group has been used as a handle for more complex conjugations. In studies with eugenol, the allyl group has been functionalized and then linked to sugar moieties via click chemistry to create glycoconjugates. nih.gov Ring-closing metathesis is another powerful tool that has been used on eugenol to create novel cyclic structures, such as rugulactone, by involving the allyl side chain. These methodologies demonstrate the wide scope for transforming the propenyl side chain of o-eugenol into a diverse range of functional groups and structural motifs.

Table 2: Methodologies for Modifying the Propenyl Side Chain

| Modification Type | Reaction Type | Key Reagents/Conditions | Resulting Functional Group/Structure |

|---|---|---|---|

| Isomerization | Catalytic Isomerization | Transition metal catalysts | Propenyl group (conjugated double bond) |

| Oxidative Cleavage | Ozonolysis | O₃, followed by reductive or oxidative workup | Aldehyde, Carboxylic acid |

| Glycosylation | Click Chemistry | Propargylation of phenol, followed by reaction with azido (B1232118) sugars | Triazole-linked glycan |

| Cyclization | Ring-Closing Metathesis | Grubbs' catalyst | Cyclic ethers/lactones |

Chemical Reactivity and Mechanistic Investigations of Phenol, 2 Methoxy 6 2 Propenyl

Transformations of the Allyl (2-propenyl) Side Chain

The allyl group is a key site of reactivity in the o-eugenol molecule. Its double bond and the adjacent allylic carbon atom are susceptible to a range of chemical modifications, including isomerization, reduction, and oxidation.

The allyl side chain of o-eugenol can undergo isomerization to form the more thermodynamically stable 1-propenyl isomer, analogous to the conversion of eugenol (B1671780) to isoeugenol (B1672232). nist.govnih.gov This transformation involves the migration of the double bond from the terminal (γ,β) position to the (β,α) position, creating a conjugated system with the benzene (B151609) ring.

This reaction is typically catalyzed by a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. ugm.ac.id The mechanism proceeds through a prototropic shift, where the base abstracts a proton from the allylic carbon (the carbon atom adjacent to the double bond and the aromatic ring). This generates a resonance-stabilized carbanion. Subsequent protonation of this intermediate by the solvent leads to the formation of the more stable conjugated 1-propenyl product. The extended conjugation with the aromatic ring is the primary driving force for this isomerization. youtube.com

A study on the synthesis of 2-methoxy-4,6-di(prop-1-enyl)phenol from a diallyl precursor demonstrated that heating the compound with KOH in ethylene glycol at 150°C for 6 hours resulted in an 85.62% yield of the isomerized product. ugm.ac.id This highlights the efficiency of base-catalyzed isomerization for this class of compounds.

The double bond in the allyl side chain can be selectively reduced through catalytic hydrogenation. Raney nickel is a highly effective and widely used heterogeneous catalyst for this purpose. acs.orgwikipedia.org This process, known as hydrogenation, involves the addition of hydrogen (H₂) across the double bond, converting the allyl group into a propyl group.

The reaction is typically carried out by exposing the compound to hydrogen gas under pressure in the presence of the Raney nickel catalyst. researchgate.net Raney nickel's high catalytic activity stems from its porous structure, which contains absorbed hydrogen from its activation process. wikipedia.org This allows the hydrogenation to proceed under relatively mild conditions of temperature and pressure. orgsyn.org The catalyst's structural and thermal stability enables its use across a wide range of reaction conditions. wikipedia.org The result of this reaction on o-eugenol is the formation of 2-methoxy-6-propylphenol.

Table 1: Conditions for Catalytic Hydrogenation

| Catalyst | Substrate | Product | Conditions | Notes |

|---|---|---|---|---|

| Raney Nickel | Alkene Linkages | Alkanes | H₂ gas, variable temp/pressure | Highly active catalyst for reducing C=C double bonds. wikipedia.orgnih.gov |

The oxidation of phenolic compounds like o-eugenol can lead to the formation of highly reactive intermediates, such as quinone methides. nih.govoup.com These species are generated through the oxidation of the phenol (B47542), often catalyzed by enzymes like peroxidases or by transition metals. nih.govresearchgate.net

Studies on the closely related isomer, eugenol, have shown that its oxidation can be initiated by systems like horseradish peroxidase/H₂O₂ or copper sulfate. nih.gov This activation leads to the formation of a phenoxy radical, which can then be further oxidized to a quinone methide. oup.com This reactive intermediate is characterized by a methylene (B1212753) group (=CH₂) exocyclic to the quinone ring. nih.gov

The formation of a quinone methide from o-eugenol would involve the phenolic hydroxyl group and the allyl side chain. These intermediates are electrophilic and can react with various nucleophiles. The stability and reactivity of these quinone methides are influenced by substituents on the aromatic ring. For instance, the extended π-conjugation provided by the allyl group in eugenol-derived quinone methide dramatically stabilizes it compared to analogs with saturated alkyl chains. nih.gov These transient species are key intermediates in various chemical and biological processes. dntb.gov.ua

The carbon atom of the allyl group that is directly attached to the benzene ring is known as the benzylic position (or, more accurately in this case, the allylic position, which exhibits similar reactivity). This position is particularly reactive due to the ability of the adjacent aromatic ring and double bond to stabilize reaction intermediates, such as radicals, carbocations, and carbanions, through resonance. youtube.comorgchemboulder.commasterorganicchemistry.com

Reactions involving the formation of a radical at this position are particularly favorable. For example, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org The mechanism involves the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzylic radical. masterorganicchemistry.comlibretexts.org This radical then reacts with bromine to yield the brominated product. This enhanced reactivity allows for selective transformations at the side chain without altering the aromatic ring. pearson.com

Oxidation can also occur specifically at the benzylic position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize an alkyl side chain on a benzene ring to a carboxylic acid, provided there is at least one benzylic hydrogen. masterorganicchemistry.comlibretexts.org

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is acidic and serves as a site for reactions such as ether and ester formation.

The hydrogen atom of the phenolic hydroxyl group can be substituted to form ethers (O-alkylation) or esters (O-acylation).

O-Alkylation: This reaction involves treating the phenol with an alkylating agent in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent (e.g., an alkyl halide) in a Williamson ether synthesis. A study on phenol alkylation found that O-alkylation to form a phenolic ether is an energetically favorable pathway. nih.gov For example, reacting o-eugenol with an allyl halide in the presence of a base would yield an allyloxy derivative. ugm.ac.id

O-Acylation: Esters are formed by reacting the phenol with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride. mdpi.com The acetylation of eugenol using acetic anhydride is a well-documented example. mdpi.comresearchgate.net This reaction converts the hydroxyl group into an acetate (B1210297) ester. Studies have optimized this reaction, achieving high conversion rates (over 98%) by using an excess of acetic anhydride at elevated temperatures (e.g., 80°C) with a suitable catalyst. mdpi.com The modification of the hydroxyl group via esterification significantly reduces the antioxidant activity of the parent phenol, as the hydrogen-donating ability of the hydroxyl group is eliminated. d-nb.infonih.gov

Table 2: Representative O-Acylation Reaction

| Reaction | Reactants | Catalyst/Conditions | Product | Conversion Yield |

|---|

Complexation and Coordination Chemistry with Metal Centers

Detailed investigations into the complexation and coordination chemistry of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- with metal centers are not extensively documented in publicly available scientific literature. Phenolic compounds, in general, are known to form complexes with a variety of metal ions. mdpi.comnih.gov The formation of these complexes often involves the hydroxyl group and, in some cases, other nearby functional groups that can act as ligands. mdpi.com

The ability of phenolic compounds to chelate metal ions is a key aspect of their chemical behavior and has implications for their use in various applications. mdpi.comnih.gov However, specific studies detailing the synthesis, structure, and properties of metal complexes involving Phenol, 2-methoxy-6-(2-propen-1-yloxy)- as a ligand are not readily found.

General principles of coordination chemistry suggest that the phenolic oxygen of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- could coordinate to a metal center. The presence of the methoxy (B1213986) and allyloxy groups could influence the steric and electronic environment around the coordination site, potentially affecting the stability and geometry of any resulting metal complexes. Further empirical research would be necessary to fully elucidate the coordination behavior of this specific compound.

Electrophilic and Nucleophilic Reactions on the Aromatic Core

Specific studies detailing the electrophilic and nucleophilic reactions on the aromatic core of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- are not well-documented in the scientific literature. However, the reactivity of the aromatic ring can be inferred from the general principles of electrophilic and nucleophilic aromatic substitution reactions.

The benzene ring in phenolic compounds is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methoxy groups. msu.edu These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. In the case of Phenol, 2-methoxy-6-(2-propen-1-yloxy)-, the hydroxyl group is at position 1, the methoxy group at position 2, and the allyloxy group at position 6. The positions available for substitution on the aromatic ring would be influenced by the combined directing effects of these substituents.

Nucleophilic aromatic substitution, on the other hand, is less common for simple aromatic compounds and typically requires the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in Phenol, 2-methoxy-6-(2-propen-1-yloxy)-. libretexts.orglibretexts.org Such reactions generally proceed via an addition-elimination mechanism, which is facilitated by substituents that can stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org Without such activating groups, harsh reaction conditions are often necessary to effect nucleophilic substitution. youtube.com

Catalytic Studies in the Synthesis and Transformation of Phenol, 2 Methoxy 6 2 Propenyl

Heterogeneous Catalysis for Isomerization and Hydrogenation

Heterogeneous catalysts are crucial in the synthesis and transformation of o-eugenol due to their ease of separation, reusability, and stability under various reaction conditions. Solid acid catalysts, such as zeolites, and supported metal catalysts are prominently featured in these processes.

Zeolites, with their well-defined porous structures and tunable acidity, are effective catalysts in reactions involving aromatic compounds. researchgate.netsemanticscholar.org In the context of o-eugenol, zeolites like HY are primarily studied for synthesis and isomerization reactions. The synthesis of o-eugenol can be achieved through the allylation of guaiacol (B22219) using allyl alcohol over a solid acid catalyst. iitm.ac.in Among various zeolites tested, HY has demonstrated significant activity and selectivity. iitm.ac.in

The key reaction involving zeolites is the isomerization of the allyl group to a propenyl group, converting o-eugenol to its more stable isomer, o-isoeugenol. This reaction is analogous to the industrially significant isomerization of eugenol (B1671780) to isoeugenol (B1672232). researchgate.net The acidic sites within the zeolite pores facilitate the migration of the double bond. Studies on the related allylation of guaiacol show that under specific conditions, HY zeolite can achieve significant conversion with high selectivity for monoallylated products, including o-eugenol. iitm.ac.in The reaction conditions, such as temperature and reactant mole ratio, are critical in determining the product distribution. iitm.ac.in

| Catalyst | Reaction | Guaiacol Conversion (%) | Monoallyl Guaiacol Selectivity (%) | Reaction Conditions | Reference |

| HY Zeolite | Allylation of Guaiacol | 46 | >85 | 180°C, 2h, AA/Guaiacol ratio = 2 | iitm.ac.in |

| H-beta | Allylation of Guaiacol | 28 | >85 | 180°C, 2h, AA/Guaiacol ratio = 2 | iitm.ac.in |

| H-mordenite | Allylation of Guaiacol | 15 | >85 | 180°C, 2h, AA/Guaiacol ratio = 2 | iitm.ac.in |

| HZSM-5 | Allylation of Guaiacol | 4 | >85 | 180°C, 2h, AA/Guaiacol ratio = 2 | iitm.ac.in |

AA: Allyl Alcohol. Monoallyl guaiacol includes o-eugenol and other isomers.

Supported metal catalysts are widely employed for hydrogenation reactions, which involve the saturation of the allyl group's double bond in o-eugenol to form 2-methoxy-6-propylphenol. Raney Nickel (Raney-Ni) and Palladium on Carbon (Pd/C) are two of the most common and effective catalysts for this transformation.

Raney-Ni is a cost-effective and highly active catalyst for various hydrogenation processes, including the saturation of both double bonds and carbonyl groups under mild conditions. mdpi.com It is particularly noted for its high activity in industrial applications. mdpi.comchemicalforums.com Pd/C, while more expensive, is often preferred in laboratory settings for its convenience and high efficiency, frequently showing excellent activity for the hydrogenation of aromatic functional groups and hydrodehalogenation. chemicalforums.comnih.gov

In the context of lignin-derived compounds, both catalysts are effective for hydrogenation. Raney-Ni can efficiently hydrogenate aromatic rings and other unsaturated groups. mdpi.com Studies on related methoxyphenol isomers show that the interaction between the molecule and the catalyst surface dictates the reaction pathway. elsevierpure.com For Pd/C, its performance can be influenced by the presence of other functional groups and reaction conditions. For instance, in the hydrodehalogenation of aromatic compounds, Pd/C shows high activity for chloro- and bromoarenes, but its performance can be inhibited by iodide ions. nih.gov The choice between Raney-Ni and Pd/C often depends on the desired selectivity, cost considerations, and specific reaction conditions. chemicalforums.com

| Catalyst | Key Strengths | Common Applications | Limitations | Reference |

| Raney-Ni | High activity, cost-effective | Industrial hydrogenation of various functional groups (alkenes, carbonyls, aromatic rings) | Can be inhibited by certain compounds (e.g., sulfur), pyrophoric when dry | mdpi.comchemicalforums.com |

| Pd/C | High efficiency, convenient for lab use, versatile | Hydrogenation, hydrodehalogenation, hydrogenolysis | Higher cost than nickel, can be poisoned by halides (e.g., iodide) | chemicalforums.comnih.gov |

Homogeneous Catalysis in Organic Synthesis of o-Eugenol Derivatives

Homogeneous catalysts, particularly organometallic complexes, offer high selectivity and activity for the synthesis of complex organic molecules from o-eugenol. Ruthenium-based catalysts, for example, have been effectively used in the cross-metathesis of o-eugenol derivatives with electron-deficient olefins like methyl acrylate (B77674) and acrylonitrile. asianpubs.org This allows for the creation of polyfunctional alkenes from a natural, renewable substrate. asianpubs.org

The synthesis of o-eugenol itself can be achieved through a nih.govnih.gov sigmatropic rearrangement (Claisen rearrangement) of an allyl guaiacyl ether intermediate, a reaction that can be facilitated by heat. asianpubs.org Once formed, the allyl group of o-eugenol is available for further functionalization. Homogeneous ruthenium complexes have also been shown to be highly effective for the isomerization of the related compound eugenol, achieving full conversion to isoeugenol in very short reaction times in aqueous media. researcher.lifersc.org Such catalytic systems could similarly be applied to o-eugenol to produce o-isoeugenol derivatives. Furthermore, derivatization at the hydroxyl group via esterification or etherification can produce a wide range of molecules with potential applications in various fields. d-nb.infonih.gov

Mechanistic Aspects of Catalytic Reactions (e.g., hydrogen migration pathways)

Understanding the reaction mechanisms is fundamental to optimizing catalytic processes. For the isomerization of o-eugenol to o-isoeugenol, the mechanism involves the migration of the double bond from the terminal position of the allyl side chain to a position conjugated with the aromatic ring. On solid acid catalysts like zeolites, this is believed to proceed through a carbocation intermediate formed by the interaction of the allyl group with an acid site. researchgate.net In reactions catalyzed by transition metal complexes, the mechanism often involves the formation of a metal-hydride species and subsequent hydrogen migration steps.

For hydrogenation over metal catalysts like Raney-Ni, the mechanism involves the adsorption of the o-eugenol molecule onto the catalyst surface. The orientation of the adsorbed molecule plays a critical role in its reactivity. elsevierpure.com Studies on guaiacol isomers reveal that 2-methoxyphenol adsorbs in a parallel orientation to the Raney-Ni surface, facilitating strong interaction and subsequent demethoxylation. elsevierpure.com A similar adsorption mechanism for o-eugenol would bring the allyl group into close proximity with adsorbed hydrogen atoms on the metal surface, leading to its saturation.

In biocatalytic or biomimetic oxidation reactions, a common mechanistic feature is the formation of a phenoxyl radical. rsc.org For eugenol, this can transform into a C-centered allylic radical, which is then oxidized to a quinone methide intermediate. rsc.orgnih.gov This pathway, involving the formation of a quinone methide, is a key step in the biosynthesis of eugenol and provides insight into potential catalytic transformation mechanisms. nih.gov

Catalytic Valorization of Lignin-Derived Monomers, with o-Eugenol as a Model Compound

Lignin (B12514952) is a complex biopolymer and the most abundant renewable source of aromatic compounds. nih.gov Its valorization into valuable chemicals is a cornerstone of developing sustainable biorefineries. However, the complexity of lignin makes direct conversion challenging. Therefore, researchers use simpler model compounds that represent the basic structural units of lignin to study catalytic pathways. mdpi.comresearchgate.net

O-eugenol serves as an excellent model compound for the guaiacyl (G-type) units found in softwood lignin. Catalytic studies on o-eugenol provide fundamental insights into reactions like hydrodeoxygenation (HDO), which is a key process for converting lignin-derived phenols into hydrocarbon fuels and platform chemicals. For example, research on the HDO of eugenol using catalysts like NiMo/Al₂O₃ helps elucidate reaction networks, kinetics, and deactivation mechanisms caused by the formation of dimers and other high-molecular-weight products. These findings are directly applicable to understanding the challenges in upgrading real lignin streams. The ultimate goal is to selectively cleave C-O and C-C bonds to produce valuable platform chemicals like phenol (B47542), benzene (B151609), and toluene (B28343) from lignin-derived monomers. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies of Phenol, 2 Methoxy 6 2 Propenyl and Analogues

Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties

Density Functional Theory has become a principal method for studying the quantum mechanical properties of molecules. It is particularly effective for analyzing the structure and electronic characteristics of substituted phenols and phenyl ethers, which are classes of compounds that include Phenol (B47542), 2-methoxy-6-(2-propen-1-yloxy)- and its close analogue, eugenol (B1671780).

The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For a molecule like Phenol, 2-methoxy-6-(2-propen-1-yloxy)-, with its flexible propenyloxy and methoxy (B1213986) side chains, multiple low-energy conformations, or conformers, are possible. DFT calculations can be used to locate these various conformers and rank them by their relative energies.

In studies of similar molecules, such as allyl phenyl ether, DFT has been employed to optimize the geometrical structures of the ground state, transition states, and products of reactions. researchgate.net This process involves finding the stationary points on the potential energy surface. For the ground state molecule, all calculated vibrational frequencies will be positive, confirming that the optimized structure represents a true energy minimum. The specific functional and basis set used in the calculations, such as B3LYP/cc-pVQZ or M052x/6-311G(d), can influence the precise bond lengths, bond angles, and dihedral angles of the optimized geometry. rsc.orgmdpi.com For example, in the study of allyl phenyl ether, different DFT functionals (B3LYP and M052x) were used to analyze the reaction path, indicating that the choice of computational method can affect the results. rsc.org

The conformational analysis would involve rotating the single bonds in the methoxy and propenyloxy groups to identify the most stable spatial arrangements. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding if a hydroxyl group were present.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

In computational studies of allyl-type monomers, FMO analysis has been used to describe chemical properties and bioactivity. nih.gov The distribution of HOMO and LUMO across the molecule reveals the most likely sites for electrophilic and nucleophilic attack. For Phenol, 2-methoxy-6-(2-propen-1-yloxy)-, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, while the LUMO would be distributed over the aromatic system.

Electron density distribution, often visualized through electrostatic potential (ESP) maps, provides a picture of the charge distribution within the molecule. nih.gov These maps show electron-rich (negative potential) and electron-poor (positive potential) regions, which are important for predicting intermolecular interactions. In analogues like eugenol, the phenolic oxygen and the methoxy group would be regions of high electron density. researchgate.net Topological analysis of the electron localization function (ELF) can further detail the nature of chemical bonds and lone pairs. researchgate.net

Below is a hypothetical data table summarizing typical FMO properties that could be calculated for Phenol, 2-methoxy-6-(2-propen-1-yloxy)- using DFT.

| Property | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity. |

Vibrational and Electronic Spectroscopy Predictions

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the structure of a compound.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an FT-IR spectrum. Each vibrational mode involves specific atomic motions, such as stretching, bending, and twisting of bonds. By calculating these frequencies for an optimized geometry, a theoretical IR spectrum can be generated. In studies of eugenol derivatives, characteristic stretching vibration bands, such as those for carbonyl groups, have been identified and confirmed through experimental IR spectra. researchgate.net For Phenol, 2-methoxy-6-(2-propen-1-yloxy)-, key predicted vibrations would include O-H stretching (if a phenol group is present), C-H stretching of the aromatic ring and alkyl chains, C=C stretching of the allyl group and the ring, and C-O stretching of the ether and methoxy groups.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

The primary value of simulated spectra lies in their comparison with experimental results. When a new compound is synthesized, its experimental FT-IR and UV-Vis spectra can be compared to the computationally predicted spectra. A good correlation between the two provides strong evidence for the proposed molecular structure. For instance, in the characterization of synthesized eugenol derivatives, IR spectra were used to confirm the presence of specific functional groups, such as ester bonds. researchgate.net Any discrepancies between the predicted and experimental spectra can point to environmental effects (like solvent interactions) not accounted for in the gas-phase calculations or suggest that the actual structure is different from the one modeled.

Reaction Pathway and Transition State Computations

DFT is a powerful tool for investigating reaction mechanisms. For a compound like Phenol, 2-methoxy-6-(2-propen-1-yloxy)-, a key potential reaction is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement common for allyl aryl ethers.

Detailed computational studies have been performed on the Claisen rearrangement of the parent compound, allyl phenyl ether. researchgate.net These studies use DFT to map out the entire reaction pathway from the reactant to the product. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides critical information about the geometry of the molecule as bonds are breaking and forming. The energy difference between the reactant and the transition state gives the activation energy of the reaction, which determines the reaction rate.

In the case of the Claisen rearrangement of allyl phenyl ether, the reaction proceeds to form 6-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one. researchgate.net The mechanism of C-O bond breaking and C-C bond formation has been described in detail using Bonding Evolution Theory (BET), which combines ELF topological analysis with catastrophe theory. researchgate.net The electronic structure of the transition state has been characterized, revealing non-bonding electron density that acts as a "bridgehead" for the formation of the new C-C bond. researchgate.net These computational approaches could be directly applied to Phenol, 2-methoxy-6-(2-propen-1-yloxy)- to understand how the methoxy and hydroxyl substituents on the phenyl ring influence the reaction mechanism and energetics.

Below is a table summarizing the key computational findings for the Claisen rearrangement of an analogue, which would be similar to what one might expect for Phenol, 2-methoxy-6-(2-propen-1-yloxy)-.

| Computational Method | System | Key Finding | Reference |

| DFT (B3LYP and M052x) | Allyl Phenyl Ether | Elucidation of a 10-step reaction mechanism for the Claisen rearrangement. | researchgate.net |

| ELF Topological Analysis | Allyl Phenyl Ether | The C-C bond between the allyl group and the phenyl ring is formed after the transition state. | researchgate.net |

Determination of Energetics and Kinetics for Chemical Transformations

The most significant chemical transformation for Phenol, 2-methoxy-6-(2-propen-1-yloxy)- is the aromatic Claisen rearrangement. organic-chemistry.orglibretexts.org This intramolecular, pericyclic reaction involves the thermal conversion of an allyl aryl ether into its corresponding ortho-allyl phenol isomer. libretexts.org In this case, guaiacol (B22219) allyl ether rearranges to form 6-allyl-2-methoxyphenol (an isomer of eugenol).

Computational chemistry is instrumental in mapping the potential energy surface of this reaction. By employing methods like Density Functional Theory (DFT), chemists can model the entire reaction pathway from the reactant to the product.

Key aspects of the computational analysis include:

Transition State (TS) Geometry: The Claisen rearrangement proceeds through a highly ordered, cyclic transition state. organic-chemistry.orgwikipedia.org Quantum chemical calculations can determine the precise geometry of this six-membered ring structure, providing insights into bond-breaking and bond-forming distances.

Activation Energy (Ea): The energy difference between the reactant (guaiacol allyl ether) and the transition state is the activation energy. This value is a critical determinant of the reaction kinetics, indicating the thermal energy required to initiate the rearrangement. Uncatalyzed Claisen rearrangements typically require high temperatures. organic-chemistry.org

A typical computational study would involve geometry optimization of the reactant, product, and the transition state. Frequency calculations are then performed to confirm the nature of these stationary points (minima for reactant and product, a first-order saddle point for the transition state) and to calculate thermodynamic properties.

Table 1: Representative Data from a DFT Study on a Claisen Rearrangement Note: This table is illustrative, based on typical values for related systems, as specific computational data for the rearrangement of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- is not prominently available in published literature.

| Parameter | Description | Typical Calculated Value (kcal/mol) |

|---|---|---|

| Activation Energy (Ea) | Energy barrier for the rearrangement to occur. | 25 - 35 |

| Reaction Enthalpy (ΔH) | Overall energy change of the reaction. | -15 to -25 |

These computational studies confirm that the reaction is intramolecular and proceeds via a concerted mechanism where bond formation and cleavage occur simultaneously. byjus.com

Computational Evaluation of Tautomeric Equilibria and Stability (e.g., enol-keto forms)

Tautomerism involves the interconversion of constitutional isomers, typically through the migration of a proton. libretexts.org A common form is keto-enol tautomerism, where an equilibrium exists between a ketone/aldehyde (keto form) and a structure containing a double bond and a hydroxyl group (enol form). masterorganicchemistry.comlibretexts.org

For the subject compound, Phenol, 2-methoxy-6-(2-propen-1-yloxy)- , it is important to note that as an aryl ether, it lacks the acidic phenolic proton necessary for direct keto-enol tautomerism. The oxygen atom is bonded to both the benzene (B151609) ring and the allyl group, preventing the proton migration required to form a keto tautomer (a cyclohexadienone).

However, the product of its Claisen rearrangement, 6-allyl-2-methoxyphenol , can theoretically exhibit this tautomerism. The phenolic 'enol' form can equilibrate with its 'keto' tautomer.

Computational methods, particularly DFT, are used to assess the relative stability of these tautomers. The calculations involve optimizing the geometries of both the enol and keto forms and comparing their electronic energies and Gibbs free energies. frontiersin.org For virtually all simple phenols, computational studies confirm that the aromatic enol form is overwhelmingly more stable than the non-aromatic keto (cyclohexadienone) form. The energy difference is substantial, often exceeding 10-15 kcal/mol, due to the high energetic cost of disrupting the aromaticity of the benzene ring.

Table 2: Illustrative Computational Stability of Phenol Tautomers Note: This table represents generalized findings for phenolic compounds. The equilibrium heavily favors the aromatic enol form.

| Tautomer | General Structure | Relative Stability (Calculated) | Equilibrium Position |

|---|---|---|---|

| Enol Form (Phenol) | Aromatic ring with -OH group | Highly Stable | > 99.99% |

| Keto Form (Cyclohexadienone) | Non-aromatic ring with C=O and two C=C | Significantly Less Stable | < 0.01% |

Therefore, while computational studies can model this equilibrium, they would conclude that for the rearrangement product of guaiacol allyl ether, the phenolic (enol) tautomer is the only form present in any significant concentration under normal conditions.

Investigation of Non-Linear Optical (NLO) Properties through Quantum Chemical Methods

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. These properties are crucial for applications in optoelectronics, including frequency conversion and optical switching. Quantum chemical calculations are essential for predicting and understanding the NLO response of molecules.

The NLO properties of a molecule are governed by its response to an external electric field, which can be described by the following equation:

μ = μ₀ + αE + βE² + ...

where μ is the total dipole moment, μ₀ is the permanent dipole moment, E is the electric field, α is the linear polarizability, and β is the first hyperpolarizability, which is the primary measure of the second-order NLO response.

Computational investigation of the NLO properties of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- would involve:

Geometry Optimization: Obtaining the minimum energy structure using a suitable level of theory, such as DFT with a functional like B3LYP or CAM-B3LYP, and an appropriate basis set.

Property Calculation: Performing finite field calculations or using time-dependent DFT (TD-DFT) to compute the components of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). frontiersin.org

Table 3: Representative NLO Properties Calculated via Quantum Chemical Methods Note: This table is a conceptual representation of the data that would be generated in a computational NLO study of an organic molecule like Phenol, 2-methoxy-6-(2-propen-1-yloxy)-. The values are for illustrative purposes.

| Property | Symbol | Description | Typical Unit |

|---|---|---|---|

| Dipole Moment | μ | Measure of the molecule's overall polarity. | Debye |

| Mean Polarizability | ⟨α⟩ | The average ability of the molecule's electron cloud to be distorted by an electric field. | a.u. |

| First Hyperpolarizability | β_tot | The primary determinant of second-order NLO activity. | a.u. |

These theoretical calculations serve as a valuable screening tool, allowing researchers to predict the NLO potential of new molecules before undertaking complex and costly synthesis and experimental characterization.

Environmental Chemical Fate and Transformation of Phenol, 2 Methoxy 6 2 Propenyl

Biotic Degradation Mechanisms and Microbial Biotransformations

Biotic degradation, mediated by microorganisms, is a primary pathway for the breakdown of many organic compounds in soil and water.

The biodegradation of aromatic compounds by microorganisms involves a series of enzymatic reactions. nih.govunesp.br Generally, these pathways are divided into "upper" pathways, which convert the initial substrate into a central intermediate, and "lower" pathways, which involve cleavage of the aromatic ring and subsequent metabolism to central cellular metabolites. nih.govunesp.br

While specific enzymatic pathways for Phenol (B47542), 2-methoxy-6-(2-propenyl)- have not been extensively detailed, the metabolism of its well-studied isomer, eugenol (B1671780), provides a likely model. Bacteria, particularly species of Pseudomonas, are known to degrade eugenol. jmb.or.krresearchgate.net The degradation is typically initiated by the oxidation of the allyl side chain. Key enzymes in this process include:

Eugenol hydroxylase : This enzyme hydroxylates the allyl group, converting eugenol to coniferyl alcohol. researchgate.net

Coniferyl alcohol dehydrogenase : This enzyme oxidizes coniferyl alcohol to coniferyl aldehyde. researchgate.net

Coniferyl aldehyde dehydrogenase : Further oxidation yields ferulic acid. researchgate.net

From ferulic acid, the pathway continues via vanillin (B372448) and vanillic acid to protocatechuic acid, which is a substrate for ring-cleavage enzymes (dioxygenases) in the "lower" pathway, ultimately leading to mineralization (conversion to CO2 and water). jmb.or.kr It is highly probable that Phenol, 2-methoxy-6-(2-propenyl)- is metabolized through analogous enzymatic steps, starting with the modification of its allyl side chain or hydroxylation of the aromatic ring.

The rate of biodegradation of phenolic compounds can be influenced by several factors, including the concentration of the compound, temperature, pH, and the microbial population present. nih.gov High concentrations of phenols can be toxic to microorganisms, leading to substrate inhibition, where the degradation rate decreases as the substrate concentration increases beyond a certain threshold. nih.gov

The kinetics of this process are often described by mathematical models such as the Haldane model, which accounts for substrate inhibition. nih.gov While specific kinetic parameters for Phenol, 2-methoxy-6-(2-propenyl)- are not available, data from studies on phenol and related compounds illustrate these principles.

Table 1: Representative Biodegradation Kinetic Parameters for Phenol by Various Microorganisms

| Microorganism | µmax (h⁻¹) | Ks (mg/L) | Ki (mg/L) | Reference |

|---|---|---|---|---|

| Rhodococcus sp. SKC | 0.30 | 36.40 | 418.79 | nih.gov |

| Mixed Consortia (Anaerobic) | 0.065 | 20.24 | 200 | researchgate.net |

| Pseudomonas putida | 0.438 | 13.9 | 141.2 | researchgate.net |

µmax: maximum specific growth rate; Ks: half-saturation constant; Ki: inhibition constant.

This data indicates that while microorganisms can effectively degrade phenols, their efficiency is highly dependent on concentration, with inhibition occurring at levels typically in the hundreds of mg/L.

Intercompartmental Transport and Partitioning Behavior in Environmental Systems (Chemical Aspects)

The distribution of Phenol, 2-methoxy-6-(2-propenyl)- in the environment is determined by its physical and chemical properties, which influence its partitioning between air, water, soil, and biota.

Table 2: Physicochemical Properties of Phenol, 2-methoxy-6-(2-propenyl)-

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₂ | nist.govnist.gov |

| Molecular Weight | 164.20 g/mol | nist.govnist.gov |

| Physical State | Colorless to pale yellow liquid | nih.gov |

| Specific Gravity | 1.065–1.071 @ 25°C | thegoodscentscompany.com |

| Water Solubility | Slightly soluble | nih.gov |

The octanol-water partition coefficient (Log Kow) is a key parameter for predicting environmental partitioning. A Log Kow value estimated to be around 3.1 suggests that Phenol, 2-methoxy-6-(2-propenyl)- has a moderate tendency to partition from water into organic phases. This implies that in aquatic environments, it will likely adsorb to suspended organic matter, sediment, and soil. Its low water solubility further limits its concentration in the aqueous phase. nih.gov This tendency to associate with soil and sediment reduces its mobility in groundwater but increases its persistence in the terrestrial and benthic compartments, where it can be subjected to microbial degradation. Due to its moderate Log Kow, there is also a potential for bioaccumulation in aquatic organisms. Its relatively high boiling point (250-251°C) and low vapor pressure suggest that volatilization from water or soil surfaces is not a major transport pathway. orgsyn.org

Applications As Advanced Chemical Building Blocks and Materials Precursors

Utilization in the Synthesis of Complex Organic Architectures

The structural features of Phenol (B47542), 2-methoxy-6-(2-propen-1-yloxy)- make it a valuable component in the field of organic synthesis, where the precise construction of complex molecules is paramount. Its multifunctionality allows it to serve both as a foundational intermediate and as a scaffold for generating molecular diversity.

Role as an Intermediate in Multi-Step Organic Synthesis

In the intricate pathways of multi-step organic synthesis, Phenol, 2-methoxy-6-(2-propen-1-yloxy)- can function as a key intermediate. The presence of the phenolic hydroxyl group, the allyloxy group, and the aromatic ring allows for a variety of chemical modifications. For instance, the phenolic hydroxyl group can undergo etherification or esterification reactions, while the terminal double bond of the allyloxy group is susceptible to a range of addition reactions, such as hydrogenation, halogenation, or epoxidation. Furthermore, the aromatic ring itself can be subject to electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered.

The synthesis of this compound can be achieved through methods such as the Williamson ether synthesis, which involves the reaction of a guaiacol (B22219) derivative with an allyl halide. This straightforward synthesis makes it an accessible intermediate for more complex transformations.

Table 1: Potential Synthetic Transformations of Phenol, 2-methoxy-6-(2-propen-1-yloxy)-

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

|---|---|---|---|

| Phenolic Hydroxyl | Etherification | Alkyl halides, Sulfates | Alkoxy ether |

| Phenolic Hydroxyl | Esterification | Acyl chlorides, Anhydrides | Ester |

| Allyloxy Group (Double Bond) | Hydrogenation | H₂, Pd/C | Propoxy group |

| Allyloxy Group (Double Bond) | Halogenation | Br₂, Cl₂ | Dihalo-propoxy group |

| Allyloxy Group (Double Bond) | Epoxidation | m-CPBA | Oxiranylmethoxy group |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted ring |

Application as a Scaffold for the Construction of Diverse Molecular Libraries

The concept of a molecular scaffold is central to combinatorial chemistry and drug discovery, where a core structure is systematically modified to generate a library of related compounds. Phenol, 2-methoxy-6-(2-propen-1-yloxy)- is well-suited for such a role. Its defined three-dimensional structure and multiple points for diversification allow for the systematic attachment of various chemical appendages.

By utilizing the reactivity of the hydroxyl and allyl groups, chemists can introduce a wide array of substituents, leading to a library of molecules with diverse physicochemical properties. For example, a library could be generated by reacting the phenolic hydroxyl group with a set of different carboxylic acids to form a series of esters, while simultaneously modifying the allyl group through different addition reactions. This approach enables the rapid exploration of chemical space to identify molecules with desired biological or material properties.

Exploration as a Precursor for Polymeric Materials (General Chemical Relevance)

The reactivity of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- also extends to the field of polymer chemistry. Its phenolic nature and the presence of a polymerizable double bond suggest its potential as a monomer or a component in the formulation of novel polymeric materials and resins.

Investigation as a Monomer in Polymerization Studies (as a phenol derivative)

Phenolic compounds have long been used in the synthesis of polymers, most notably phenol-formaldehyde resins. While specific polymerization studies on Phenol, 2-methoxy-6-(2-propen-1-yloxy)- are not extensively documented, its structural similarity to other polymerizable phenols suggests its potential as a monomer. The vinyl group in the allyloxy substituent could potentially participate in addition polymerization reactions, either through free-radical, cationic, or anionic mechanisms.

Furthermore, the phenolic ring itself can be involved in polymerization, particularly in condensation reactions with aldehydes, similar to traditional phenol-based polymers. The presence of the methoxy (B1213986) and allyloxy groups would be expected to influence the reactivity of the phenol and the properties of the resulting polymer, potentially leading to materials with modified thermal stability, solubility, or cross-linking capabilities.

Component in the Development of Advanced Resin Systems

Advanced resin systems, which are critical in coatings, adhesives, and composites, often rely on the cross-linking of functionalized monomers to form a durable network. The dual functionality of Phenol, 2-methoxy-6-(2-propen-1-yloxy)- (the phenolic hydroxyl and the allyl double bond) makes it an interesting candidate for the development of such systems.

The phenolic group can participate in condensation curing, for example, with formaldehyde (B43269) or other cross-linking agents. Simultaneously, the allyl group offers a pathway for cross-linking through addition polymerization, which can be initiated by heat or radiation. This dual-curing capability could lead to the formation of highly cross-linked and robust resin networks with tailored properties. The specific nature of the substituents on the phenyl ring would also play a role in determining the final characteristics of the cured resin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。